Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a combination of pyridine, piperidine, sulfonyl, and carbamate functional groups
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, particularly affecting the sulfonyl and carbamate groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties and potential therapeutic uses.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl carbamates. Examples are:
- Piperidine-based pharmaceuticals
- Sulfonyl-containing agrochemicals
Uniqueness
Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-18(22)20-14-4-6-17(7-5-14)27(23,24)21-12-2-3-16(13-21)26-15-8-10-19-11-9-15/h4-11,16H,2-3,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAQQTBFJHPENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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